Ethyl Difluoro(3-bromopyridin-2-yl)acetate
Overview
Description
Ethyl Difluoro(3-bromopyridin-2-yl)acetate is a chemical compound used in scientific research. It has diverse applications such as drug discovery, organic synthesis, and material science due to its unique properties and reactivity. Its molecular formula is C9H8BrF2NO2 .
Molecular Structure Analysis
The molecular formula of Ethyl Difluoro(3-bromopyridin-2-yl)acetate is C9H8BrF2NO2 . This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl Difluoro(3-bromopyridin-2-yl)acetate include a molecular weight of 280.062 .Scientific Research Applications
Potential Inhibitors of SARS-CoV-2
Ethyl Difluoro(3-bromopyridin-2-yl)acetate has been studied for its potential as an inhibitor of SARS-CoV-2 . The compound was used in the synthesis of Ethyl 3-((5-Bromopyridin-2-yl)Imino)Butanoate analogues, which were then subjected to Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, ADMET studies . These studies aimed to understand the compound’s potential in enhancing biological activities and inhibiting the virus .
Non-Small Cell Lung Cancer (NSCLC) Treatment
Research has been conducted on a novel coumarin derivative, ethyl 2,2-difluoro-2- (2-oxo-2H-chromen-3-yl) acetate (C2F), which shares a similar structure with Ethyl Difluoro(3-bromopyridin-2-yl)acetate . This compound was found to attenuate the malignant biological behaviors of non-small cell lung cancer (NSCLC) by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This suggests that Ethyl Difluoro(3-bromopyridin-2-yl)acetate could potentially have similar applications in cancer treatment.
Life Science Research
Ethyl Difluoro(3-bromopyridin-2-yl)acetate is provided by specialist distributors serving life science for research use . Although the specific applications are not detailed in the source, it indicates the compound’s importance in various life science research areas.
properties
IUPAC Name |
ethyl 2-(3-bromopyridin-2-yl)-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-6(10)4-3-5-13-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYSGQATUIILPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Difluoro(3-bromopyridin-2-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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